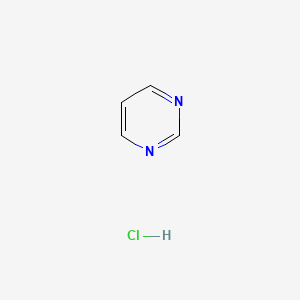

Pyrimidine hydrochloride

Description

Properties

Molecular Formula |

C4H5ClN2 |

|---|---|

Molecular Weight |

116.55 g/mol |

IUPAC Name |

pyrimidine;hydrochloride |

InChI |

InChI=1S/C4H4N2.ClH/c1-2-5-4-6-3-1;/h1-4H;1H |

InChI Key |

IDXKTTNFXPPXJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine Hydrochloride

This technical guide provides a comprehensive overview of the physicochemical properties of pyrimidine (B1678525) hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

Pyrimidine is an aromatic heterocyclic organic compound and a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1][2] The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form the core of many biologically active compounds.[3] When pyrimidine is protonated with hydrochloric acid, it forms pyrimidine hydrochloride, a salt that often exhibits altered physicochemical properties compared to its free base form, such as increased aqueous solubility and stability.

This guide focuses on the hydrochloride salt, providing available data and methodologies for its characterization. For comparative purposes, properties of the parent pyrimidine molecule and a substituted derivative, 2-(Chloromethyl)this compound, are also presented.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. Data for the parent pyrimidine and a substituted derivative are included for context and comparison.

Table 1: Physicochemical Properties of Pyrimidine and its Hydrochloride Salts

| Property | Pyrimidine | This compound | 2-(Chloromethyl)this compound |

| IUPAC Name | Pyrimidine | Pyrimidine;hydrochloride[4] | 2-(chloromethyl)pyrimidine;hydrochloride[3] |

| Molecular Formula | C₄H₄N₂[2][5] | C₄H₅ClN₂[4] | C₅H₅ClN₂ · HCl[3][6] |

| Molecular Weight | 80.09 g/mol [1] | 116.55 g/mol [4] | 165.02 g/mol [3][6] |

| Appearance | Colorless crystalline solid[1][2] | Crystalline solid (Expected) | Crystalline solid[3][6] |

| Melting Point | 22 °C[1][2] | Not available | 138-140 °C[3] |

| Boiling Point | 123-124 °C[1][2] | Not available | Not available |

| pKa (of protonated form) | 1.10 - 1.3[2][7][8] | Not available | Not available |

Table 2: Solubility Data

| Compound | Solvent | Solubility |

| Pyrimidine | Water | ~41 g/L at 20°C[5] |

| Organic Solvents (alcohols, ether) | Highly soluble[5] | |

| 2-(Chloromethyl)this compound | Dimethylformamide (DMF) | 30 mg/mL[3][9] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL[3][9] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[3][9] | |

| Ethanol | 2 mg/mL[3][9] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research and development.

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, absorption, and distribution. Potentiometric titration is a highly precise technique for its determination.[10][11][12]

Objective: To determine the pKa value of a compound by monitoring pH changes during titration with an acid or base.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Reaction vessel

-

Sample compound (e.g., this compound)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution[10]

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution[10]

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[10]

-

Nitrogen gas source

Methodology:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Prepare a 1 mM solution of the sample compound in water or a suitable co-solvent.[10] Add 0.15 M KCl to maintain a constant ionic strength.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with pH measurements.[10]

-

Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the pH electrode in the solution, and begin gentle stirring.

-

Titration Process:

-

For an acidic compound (or the salt of a weak base like this compound), titrate the solution with standardized 0.1 M NaOH.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the volume of titrant added.[10]

-

Continue the titration until the pH has passed the expected equivalence point by at least 1-2 pH units (e.g., up to pH 12).[10]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Identify the inflection point of the curve, which corresponds to the equivalence point.

-

The pH at the half-equivalence point (the midpoint of the buffer region) is equal to the pKa of the compound.[10]

-

-

Replication: Perform the titration at least in triplicate to ensure the reliability and precision of the results.[10]

Stability testing is crucial to understand how a compound degrades under various conditions, which is essential for determining its shelf-life and storage requirements. Forced degradation studies are used to accelerate this process.[6][13]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

-

Sample compound

-

0.1 M HCl and 0.1 M NaOH[6]

-

3% Hydrogen Peroxide (H₂O₂)[6]

-

Temperature-controlled oven and water bath

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector[13][14]

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, water).

-

Forced Degradation Conditions: Subject the compound to the following stress conditions:[6][14]

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[6]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat under the same conditions as acidic hydrolysis.[6]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for 48 hours.[6]

-

Photostability: Expose the compound (in both solid and solution form) to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. The method must be capable of separating the parent compound from all significant degradation products.[13]

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

-

Visualizations

Diagrams illustrating experimental workflows and conceptual relationships provide a clear and concise understanding of complex processes.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Caption: Workflow for chemical stability assessment using forced degradation.

Caption: Factors influencing the stability of this compound.

Conclusion

The physicochemical properties of this compound are fundamental to its application in research and drug development. While comprehensive data for the unsubstituted hydrochloride salt is sparse in publicly available literature, this guide provides key data for the parent pyrimidine molecule and a relevant derivative, alongside detailed, actionable protocols for experimental determination. By employing these standardized methodologies, researchers can accurately characterize this compound and its derivatives, ensuring data quality and facilitating the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. youtube.com [youtube.com]

- 13. hakon-art.com [hakon-art.com]

- 14. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Pyrimidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525), a fundamental heterocyclic aromatic organic compound, forms the core structure of a vast array of biologically significant molecules, including nucleobases, vitamins, and a wide range of therapeutic agents.[1][2][3] The hydrochloride salt of pyrimidine is often utilized in synthetic chemistry and pharmaceutical development to enhance the stability and aqueous solubility of the parent molecule. Understanding the solubility of pyrimidine hydrochloride in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its derivatives in organic solvents. Due to a notable scarcity of quantitative solubility data for the parent this compound in publicly accessible literature, this guide also furnishes detailed experimental protocols for determining solubility and discusses the general solubility characteristics of related compounds.

Quantitative Solubility Data

Extensive searches for quantitative solubility data for this compound (CAS RN: 341273909) in common organic solvents did not yield specific numerical values.[4] However, solubility data for a closely related derivative, 2-(Chloromethyl)pyrimidine (B1313406) hydrochloride, is available and can offer some insights into the solubility behavior of pyrimidine-based hydrochlorides.[5][6] It is crucial to note that the chloromethyl substituent will significantly influence the molecule's polarity and, consequently, its solubility profile.

Table 1: Quantitative Solubility of 2-(Chloromethyl)this compound [5][6]

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl Sulfoxide (DMSO) | 20 |

| Ethanol | 2 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 |

Qualitative Solubility and Influencing Factors

The solubility of pyrimidine itself provides a baseline for understanding the behavior of its hydrochloride salt. Pyrimidine is known to be soluble in water and also highly soluble in many organic solvents, including alcohols and ether.[7] The formation of a hydrochloride salt generally increases the polarity of the parent molecule, which typically enhances its solubility in polar solvents, particularly water.

The solubility of pyrimidine derivatives in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a general rule, "like dissolves like." The polar nature of this compound suggests a higher affinity for polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]

-

pH and Ionization: In protic solvents, the pH can influence the ionization state of the pyrimidine ring, thereby affecting its solubility.[7]

-

Substituents: The nature of any substituent on the pyrimidine ring will significantly alter its physicochemical properties, including solubility.[9]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following are established methodologies for this purpose.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[12][13][14]

-

Calculation: Calculate the original concentration of this compound in the saturated solution, which represents its solubility in the tested solvent at the specified temperature.

Protocol 2: Analytical Quantification by UV-Vis Spectroscopy

This protocol describes how to determine the concentration of a dissolved compound using UV-Vis spectroscopy, assuming the compound has a chromophore.

Objective: To quantify the concentration of this compound in a solution.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the unknown sample solution (from the shake-flask experiment, after appropriate dilution) at the λmax.

-

Concentration Determination: Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the searched literature that directly implicates this compound in particular signaling pathways. The biological activity of pyrimidine-containing molecules is vast and diverse, often involving interference with nucleic acid synthesis or kinase inhibition.[5][15] The relevance of this compound would be as a starting material or intermediate in the synthesis of such bioactive compounds.

The logical relationship for assessing the utility of this compound in a research and development context is outlined below.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. scialert.net [scialert.net]

- 3. scispace.com [scispace.com]

- 4. This compound | C4H5ClN2 | CID 21910562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. benchchem.com [benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. improvedpharma.com [improvedpharma.com]

- 15. taylorfrancis.com [taylorfrancis.com]

Crystal Structure Analysis of Pyrimidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in medicinal chemistry and drug development. The hydrochloride salt of pyrimidine is a common form for enhancing solubility and stability. A thorough understanding of its three-dimensional structure is crucial for computational modeling, structure-activity relationship (SAR) studies, and solid-state characterization. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of pyrimidine hydrochloride. While a definitive, publicly available experimental crystal structure of the simple this compound (C₄H₄N₂·HCl) could not be located in an extensive search of the scientific literature, this document outlines the established protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. Furthermore, theoretical bond lengths and angles for the pyrimidinium cation are presented to aid in computational studies.

Introduction

The pyrimidine ring is a core structural motif in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous synthetic drugs. The formation of hydrochloride salts is a standard practice in pharmaceutical development to improve the physicochemical properties of parent compounds. The precise arrangement of atoms in the crystalline state, as determined by single-crystal X-ray diffraction, provides invaluable information on molecular geometry, conformation, and intermolecular interactions. This data is critical for understanding the behavior of the molecule in a biological context and for the rational design of new therapeutic agents.

This guide details the necessary experimental procedures to obtain and analyze crystals of this compound, from synthesis to structural elucidation.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established methods for similar heterocyclic compounds.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction.

Materials and Reagents:

-

Pyrimidine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., diethyl ether, isopropanol)

-

Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve pyrimidine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether) dropwise to the stirred pyrimidine solution.

-

A white precipitate of this compound should form upon addition of the acid.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the purified this compound under vacuum.

Crystallization for X-ray Diffraction

Growing single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. Several methods can be employed.

Protocol 1: Slow Evaporation

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Protocol 2: Vapor Diffusion

-

Dissolve the this compound in a "good" solvent in which it is readily soluble (e.g., methanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed chamber that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the gradual growth of crystals.[1]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, is used to collect a dataset of diffraction intensities. This involves rotating the crystal and collecting diffraction patterns at various orientations.

-

The collected data is processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The structural model is refined by least-squares methods against the experimental data to determine the final atomic positions, bond lengths, and bond angles.

Data Presentation

As no experimental crystallographic data for this compound is readily available, the following table presents theoretical (computed) bond lengths and angles for the pyrimidinium cation. This data can serve as a reference for researchers performing computational studies.

Table 1: Computed Geometrical Parameters for the Pyrimidinium Cation

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| N1-C2 | 1.34 | |

| C2-N3 | 1.34 | |

| N3-C4 | 1.33 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-N1 | 1.33 | |

| Bond Angles (°) | ||

| C6-N1-C2 | 116.0 | |

| N1-C2-N3 | 128.0 | |

| C2-N3-C4 | 116.0 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 117.0 | |

| C5-C6-N1 | 121.0 |

Note: These values are based on theoretical calculations for the protonated pyrimidine ring and may differ from experimental values.

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps in the crystal structure analysis process.

Caption: Experimental workflow for this compound analysis.

Caption: Key steps in single-crystal X-ray diffraction analysis.

Conclusion

References

A Technical Guide to the Spectroscopic Characterization of Pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize pyrimidine (B1678525) hydrochloride and its derivatives. Pyrimidine is a foundational heterocyclic aromatic compound, forming the core structure of several nucleobases, including cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities.[2] This document details the principles and provides generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

While comprehensive data for the parent pyrimidine hydrochloride is not always aggregated, this guide compiles available data for closely related derivatives to serve as a valuable reference for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the proton and carbon framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei. For pyrimidine derivatives, the electron-withdrawing nature of the nitrogen atoms and any substituents significantly influences these shifts.[3]

Data Presentation: ¹H NMR of Pyrimidine Derivatives

The following table summarizes proton NMR data for 2-(Chloromethyl)this compound, a representative derivative. The signals correspond to the protons on the pyrimidine ring and the chloromethyl substituent.[3]

| Compound | H-4, H-6 (δ, ppm) | H-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |

| 2-(Chloromethyl)this compound | ~9.0 (d) | ~7.8 (t) | ~4.8 (s) | DMSO-d₆ |

Note: Data is based on trends observed in related structures. Specific peak assignments and coupling constants require analysis of raw spectral data.[4]

Experimental Protocol: ¹H NMR Spectroscopy

A generalized protocol for acquiring a ¹H NMR spectrum of a this compound sample is as follows:[3][4]

-

Sample Preparation : Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]

-

Instrument Setup : Utilize a high-field NMR spectrometer, typically 300 MHz or higher.[3]

-

Data Acquisition : Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be performed to achieve a high signal-to-noise ratio.[1][3]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] The pyrimidine ring and its substituents have characteristic vibrational modes that appear as distinct bands in the IR spectrum.[5][6]

Data Presentation: FTIR of a Pyrimidine Derivative

The table below presents the fundamental vibrational frequencies observed in the FTIR spectrum of 2-hydroxy-4-methyl this compound. This data illustrates the types of vibrational modes expected for a substituted pyrimidine.[7]

| FTIR Frequency (cm⁻¹) | Intensity | Assignment |

| 3239 | - | N-H Stretch |

| 3016 | - | Aromatic C-H Stretch |

| 1672 | - | C=O Stretch |

| 1621 | - | C=N Ring Stretch |

| 1523 | Medium Strong | Ring Vibration |

| 1426 | Strong | Ring Vibration |

| 1377 | Medium Strong | CH₃ Symmetric Deformation |

| 1250 | - | C-O-H Stretch |

| 1190 | - | C-CH₃ Stretch |

| 588 | Strong | β(C–OH) |

| 530 | Strong | β(C–CH₃) |

Note: Assignments are based on the analysis of 2-hydroxy-4-methyl this compound and other pyrimidine derivatives.[2][7]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for analyzing solid samples.

-

Sample Preparation : Grind 1-2 mg of the this compound sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) powder using an agate mortar and pestle.[3]

-

Pellet Formation : Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum : Place a pure KBr pellet in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.[4]

-

Data Acquisition : Place the sample pellet into the spectrometer and record the IR spectrum, typically in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]

-

Data Analysis : The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. Aromatic systems like pyrimidine exhibit characteristic absorption bands. The position and intensity of the absorption maximum (λmax) can be influenced by substituents and the pH of the solution.[8]

For example, a study on a specific pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, identified a λmax at 275 nm.[9] Studies on 4,6-dihydroxypyrimidine (B14393) derivatives have shown that the absorption maximum shifts with changes in pH, indicating different protonation states.[10]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Accurately weigh a small amount of the this compound sample (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 50 ml).[9]

-

Stock Solution : Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) and dilute to the mark to create a stock solution of known concentration.[9]

-

Working Solution : Prepare a diluted working solution from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Data Acquisition : Scan the working solution against a solvent blank over the desired wavelength range (e.g., 200–400 nm) to determine the λmax.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.[1][4]

For a molecule like 2-(Chloromethyl)this compound (C₅H₅ClN₂·HCl), the molecular ion peak for the free base (C₅H₅ClN₂) would be expected at approximately 128 g/mol .[4] The fragmentation of pyrimidine derivatives typically involves the loss of substituents and the subsequent decomposition of the heterocyclic ring.[11]

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectrometric analysis of a this compound sample is as follows:[4]

-

Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).[4]

-

Ionization : Ionize the sample using a suitable method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4] ESI is a soft ionization technique often used for polar molecules like this compound.

-

Mass Analysis : Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection : Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following sections provide visualizations for a typical spectroscopic analysis workflow and the biological pathway central to pyrimidine's importance.

General Spectroscopic Analysis Workflow

The following diagram outlines the logical flow from sample receipt to final data interpretation in a typical spectroscopic characterization process.

Caption: Workflow for Spectroscopic Characterization.

De Novo Pyrimidine Biosynthesis Pathway

To provide biological context, the following diagram illustrates the de novo pyrimidine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA and is a key target in drug development.[12]

Caption: De Novo Pyrimidine Biosynthesis Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. asianpubs.org [asianpubs.org]

- 8. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. article.sapub.org [article.sapub.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of pyrimidine (B1678525) hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction

Pyrimidine is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. As a core structure in numerous biologically significant molecules, including nucleobases (cytosine, thymine, and uracil), vitamins, and synthetic drugs, the detailed spectroscopic analysis of its derivatives is of paramount importance. Pyrimidine hydrochloride, as a salt, exhibits distinct spectral characteristics compared to its neutral counterpart due to the protonation of one or both nitrogen atoms, which significantly influences the electron density distribution within the aromatic ring. This guide presents a summary of expected ¹H and ¹³C NMR spectral data for this compound in commonly used deuterated solvents, namely Deuterium (B1214612) Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆), alongside detailed experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Protonation of the pyrimidine ring leads to a general downfield shift (increase in ppm) of all proton and carbon signals due to the deshielding effect of the positive charge. The data presented below is based on the known spectra of neutral pyrimidine and the anticipated effects of protonation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-2 | > 9.3 | > 9.3 | singlet | - |

| H-4, H-6 | > 8.8 | > 8.8 | doublet | J₄,₅ = J₆,₅ ≈ 5-6 Hz |

| H-5 | > 7.5 | > 7.5 | triplet | J₅,₄ = J₅,₆ ≈ 5-6 Hz |

Note: The exact chemical shifts can be influenced by concentration and the specific counter-ion.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display three signals for the three distinct carbon environments in the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | > 158 | > 158 |

| C-4, C-6 | > 157 | > 157 |

| C-5 | > 122 | > 122 |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of samples and the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (D₂O or DMSO-d₆) to the vial.

-

Dissolution: Vortex or gently shake the vial to ensure complete dissolution of the sample. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool or a syringe filter to prevent it from entering the NMR tube.

-

Referencing (for D₂O): For samples in D₂O, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) should be added for accurate chemical shift calibration. For DMSO-d₆, the residual solvent peak can be used as an internal reference.[1]

NMR Data Acquisition

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Sample Insertion: The NMR tube is placed in a spinner turbine, and its depth is adjusted using a sample gauge. The sample is then inserted into the magnet.

-

Locking and Shimming: The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by "shimming" on the sample to obtain sharp, symmetrical peaks.[2]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 8 to 16 scans are usually adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment is standard.

-

Spectral Width: A spectral width of about 200-220 ppm is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical workflow for NMR data acquisition and the expected signaling pathways (J-coupling) in the this compound molecule.

References

An In-Depth Technical Guide to the FTIR Analysis of Pyrimidine Hydrochloride Vibrational Modes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of pyrimidine (B1678525) hydrochloride. It details the characteristic vibrational modes, offers a standardized experimental protocol, and presents a logical workflow for the analytical process. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the characterization of pyrimidine-based compounds.

Introduction to the Vibrational Spectroscopy of Pyrimidine Hydrochloride

Pyrimidine and its derivatives are fundamental heterocyclic compounds integral to the structure of nucleic acids and numerous pharmacologically active molecules.[1][2] The addition of hydrochloride to the pyrimidine ring results in its protonation, leading to significant changes in its vibrational spectrum compared to the neutral molecule. FTIR spectroscopy is a powerful, non-destructive technique for elucidating the structural features of these molecules by identifying their characteristic vibrational modes.[1][2]

Protonation of a nitrogen atom in the pyrimidine ring by the hydrogen from hydrogen chloride (HCl) leads to the formation of an N-H bond. This results in the appearance of distinct N-H stretching, in-plane bending, and out-of-plane bending vibrations in the FTIR spectrum.[3] These modes, along with shifts in the ring vibrations, provide a clear spectral signature for the hydrochloride salt.

Vibrational Modes of this compound Derivatives

The vibrational assignments for this compound derivatives are complex due to the coupling of various vibrational modes. The following table summarizes the key vibrational modes observed in the FTIR spectrum of a substituted this compound, specifically 2-hydroxy-4-methyl this compound.[3] These assignments can serve as a reference for the analysis of other this compound compounds.

Table 1: Summary of Key FTIR Vibrational Modes for 2-Hydroxy-4-Methyl this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3154 | - | N-H Stretching |

| 3038 | - | C-H Stretching |

| 3010 | - | C-H Stretching |

| 1650 | - | N-H In-plane Bending |

| 1581 | - | C-C Stretching |

| 1556 | - | C-C Stretching |

| 1523 | Medium Strong | Ring Stretching |

| 1426 | Strong | Ring Stretching |

| 1250 | - | C-O-H Stretching |

| 1190 | - | C-CH₃ Stretching |

| 1158 | - | C-H Out-of-plane Bending |

| 919 | - | C-C In-plane Bending |

| 837 | - | C-H In-plane Bending |

| 761 | - | Ring Breathing |

| 611 | - | C-C Out-of-plane Bending |

| 611 | - | N-H Out-of-plane Bending |

| 588 | Strong | C-OH In-plane Bending |

Note: The intensities were not fully specified in the source material.

Experimental Protocol for FTIR Analysis

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible FTIR spectra. The following protocol outlines the Nujol mull and KBr pellet methods, which are common techniques for the analysis of solid samples like this compound.

Sample Preparation: Nujol Mull Technique[4]

-

Sample Grinding: In an agate mortar, grind a small amount (2-5 mg) of the this compound sample to a fine powder.

-

Mull Creation: Add one to two drops of Nujol (mineral oil) to the powdered sample.

-

Mixing: Continue grinding the mixture until a uniform, thick paste (mull) is formed. The consistency should be similar to that of toothpaste.

-

Sample Application: Apply a thin, even layer of the mull onto a KBr or NaCl salt plate.

-

Assembly: Place a second salt plate on top of the first, gently spreading the mull into a thin film between the plates.

-

Analysis: Mount the assembled plates in the spectrometer's sample holder for analysis.

Sample Preparation: KBr Pellet Technique

-

Sample and KBr Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Mixing: Thoroughly mix the sample and KBr in an agate mortar by grinding them together.

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis.

Instrumental Parameters

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded prior to sample analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for the FTIR characterization of this compound.

Caption: Experimental Workflow for FTIR Analysis of this compound.

Caption: Logical Relationships in Vibrational Mode Assignment.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. The protonation of the pyrimidine ring provides a distinct spectral signature, particularly the emergence of N-H vibrational modes. By following a standardized experimental protocol and utilizing the vibrational assignments detailed in this guide, researchers can confidently identify and characterize this compound and its derivatives. This information is critical for quality control, reaction monitoring, and the overall drug development process.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of pyrimidine (B1678525) hydrochloride. Due to a lack of extensive published data on the unsubstituted pyrimidine hydrochloride, this guide leverages comparative data from substituted pyrimidine derivatives and analogous heterocyclic compounds to provide insights into its expected thermal behavior.

Thermal Stability Analysis

Thermal stability is a critical parameter for assessing the shelf-life, handling, and processing conditions of chemical compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in determining the thermal properties of a substance.

| Compound Code | Substituents | Decomposition Range (°C) | Percentage Weight Loss (%) |

| SNO-1 | Varied Aromatic Groups | 150-700 | 97.96 |

| SNO-2 | Varied Aromatic Groups | 170-550 | 90.69 |

| SNO-3 | Varied Aromatic Groups | 165-480 | 59.86 |

| SNO-9 | 3,4-dichloro | 100-500 | 75.37 |

| SNO-10 | 3-chloro, 4-fluoro | Not Specified | Not Specified |

| SSN-1 | Varied Aromatic Groups | 188-621 | 99.74 |

| SSN-2 | Unsubstituted Phenyl | 280-792 | 98.75 |

| SSN-3 | Varied Aromatic Groups | 255-824 | 98.80 |

| SNS-4 | Varied Aromatic Groups | 100-200 | 97.24 |

| SNS-5 | Varied Aromatic Groups | 83-161 | 97.50 |

Data sourced from a study on novel pyrimidine derivatives.[1][2]

The data indicates that the decomposition of pyrimidine derivatives can occur over a broad range of temperatures, with some compounds showing initial weight loss at temperatures as low as 83°C, while others remain stable up to 280°C.[1][2] The nature of the substituents significantly impacts thermal stability.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for TGA and DSC based on methodologies reported for the analysis of pyrimidine derivatives and other pharmaceutical compounds.[1][2][3]

Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Temperature Range: The analysis is typically run from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve) are determined.

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, phase transitions, and decomposition events.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate.

-

Heating Rate: A linear heating rate, typically 5-10°C/min, is applied.

-

Temperature Range: The temperature range should encompass the expected melting and decomposition temperatures.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by the direction of the peaks.

Visualizations

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Decomposition Pathway

The precise thermal decomposition products of this compound are not well-documented. However, by analogy to other heterocyclic hydrochloride salts such as pyridine (B92270) hydrochloride and imidazole-based ionic liquids, a plausible decomposition pathway can be proposed. The primary decomposition is expected to involve the loss of hydrogen chloride (HCl), followed by the breakdown of the pyrimidine ring.

-

Dehydrochlorination: Upon heating, this compound is likely to decompose, releasing hydrogen chloride gas and forming pyrimidine. This is a common decomposition pathway for hydrochloride salts of nitrogen-containing heterocycles.

-

Ring Scission and Fragmentation: Following the loss of HCl, the pyrimidine ring itself will undergo thermal decomposition at higher temperatures. The fragmentation pattern would likely involve the breaking of C-N and C-C bonds within the ring, leading to the formation of smaller, volatile nitrogen-containing compounds, hydrocarbons, and nitriles.

Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Evolved Gas Analysis (EGA) coupled with mass spectrometry or FTIR spectroscopy would be required to definitively identify the decomposition products.[4][5][6][7][8][9][10][11]

Visualizations

Caption: Proposed Thermal Decomposition Pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, primarily through comparative analysis and analogy to related compounds. The presented data on substituted pyrimidine derivatives offers a useful reference for estimating the thermal behavior of the parent compound. The detailed experimental protocols for TGA and DSC provide a clear methodology for researchers to conduct their own thermal analyses. The proposed decomposition pathway, while theoretical, offers a logical starting point for further investigation into the decomposition products of this compound. For definitive characterization, it is recommended to perform detailed thermal analysis coupled with evolved gas analysis techniques.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 6. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 7. Request Rejected [emsl.pnnl.gov]

- 8. filab.fr [filab.fr]

- 9. api.pageplace.de [api.pageplace.de]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Quantum Chemical Blueprint: An In-Depth Technical Guide to Pyrimidine Hydrochloride Calculations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the quantum chemical calculations for pyrimidine (B1678525) hydrochloride. It is designed to serve as a foundational resource for researchers in computational chemistry, drug discovery, and materials science, offering detailed methodologies and data interpretation for the theoretical analysis of this important heterocyclic compound. Pyrimidine and its derivatives are core scaffolds in numerous pharmaceuticals, and understanding their electronic structure and properties through computational methods is crucial for rational drug design.

Introduction to Pyrimidine Hydrochloride

Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is of immense biological importance.[1] The protonation of one of the nitrogen atoms to form this compound alters its electronic properties, solubility, and reactivity, making it a subject of interest in medicinal chemistry and crystal engineering. Quantum chemical calculations provide a powerful lens to investigate these changes at the molecular level.

This document outlines the theoretical framework and practical application of computational methods to elucidate the geometric, vibrational, and electronic properties of this compound.

Computational Methodologies

The theoretical investigation of this compound relies on established quantum chemical methods. The two primary approaches discussed here are Hartree-Fock (HF) theory and Density Functional Theory (DFT), as they offer a balance between accuracy and computational cost for molecules of this size.[2][3][4]

Theoretical Framework

Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[4][5] It is a foundational method but does not fully account for electron correlation, which can affect the accuracy of the results.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is based on the principle that the energy of the system can be determined from its electron density. DFT includes some measure of electron correlation at a lower computational cost than traditional correlated ab initio methods, making it a popular choice for molecular calculations.[2][6] A common functional used for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Sets

The choice of basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For this compound, a Pople-style basis set such as 6-311++G(d,p) is often a good choice. This notation indicates:

-

6-311G: A triple-zeta valence basis set.

-

++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are important for describing anions and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the orbital shapes.

A logical workflow for a typical computational study is outlined in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]

Biological activities of pyrimidine hydrochloride derivatives

An In-depth Technical Guide on the Biological Activities of Pyrimidine (B1678525) Hydrochloride Derivatives

Introduction

Pyrimidine, a six-membered heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3, is a fundamental core in numerous biologically active molecules.[1][2][3] Its derivatives are of paramount interest in medicinal chemistry because the pyrimidine nucleus is a constituent of nucleic acids (cytosine, thymine, and uracil) and various vitamins like thiamine.[4][5][6] This structural significance has made pyrimidine derivatives a privileged scaffold for designing novel therapeutic agents.[7][8] Researchers have extensively synthesized and evaluated a vast library of these compounds, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and diuretic effects.[1][9][10] This guide provides a technical overview of the principal biological activities of pyrimidine hydrochloride derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Pyrimidine derivatives are prominent in oncology research, with many compounds demonstrating potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][7][11] Their mechanisms of action are diverse, often involving the inhibition of key enzymes crucial for cancer cell growth and survival, such as protein kinases.[12][13]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and metastasis.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).[14][15] EGFR is often overexpressed or mutated in various cancers, including non-small-cell lung cancer, leading to uncontrolled cell growth.[15] These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling.[14]

-

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitotic progression. Their overexpression is common in many tumors, making them attractive therapeutic targets.[12][16] Certain pyrimidine-based molecules have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[16][17]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Genetic alterations in FGFRs are implicated in the pathogenesis of various cancers, particularly bladder cancer.[18] Structure-activity relationship (SAR) studies have led to the development of pyrimidine derivatives that potently and selectively inhibit FGFR3, inducing tumor regression in preclinical models.[18]

-

Other Kinase Targets: The versatility of the pyrimidine scaffold allows for its adaptation to target a wide array of other kinases, including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and polo-likekinase 4 (PLK4), highlighting its broad applicability in cancer therapy.[5][13][19]

Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected pyrimidine derivatives against various human cancer cell lines.

| Compound Class/Derivative | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines | Antitumor | MCF-7 (Breast) | 1.25 - 6.75 | [11] |

| Pyrazolo[1,5-a]pyrimidine Derivative | Antitumor | HepG2 (Liver), MCF-7 (Breast), HCL 116 (Colon) | Potent Activity | [11] |

| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one | Lck Kinase Inhibition | Various Colon Cancer Lines | 0.24 - 1.26 (GI₅₀) | [5] |

| Aminopyrimidine Derivative (2a) | Antiproliferative | Various Cancer Lines | 5 - 8 (at 48h) | [20] |

| Pyrimidine-sulfonamide Hybrid (3a) | Antiproliferative | HCT-116 (Colon) | 5.66 | [19] |

| Pyrido[2,3-d]pyrimidine (PD180970) | Bcr-Abl Kinase Inhibition | K562 (Leukemia) | 0.17 | [13] |

| Imidazole-pyrimidine-sulfonamide Hybrid (88) | EGFR/HER2 Inhibition | EGFR-T790M Mutant | 0.049 mg/mL | [21] |

| Pteridin-7(8H)-one-sulfonamide hybrid (55) | Antiproliferative | HCT-116, HeLa, MDA-MB-231, HT-29 | 0.39 - 2.53 | [19] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.

Objective: To determine the concentration of a this compound derivative that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: EGFR Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrimidine-based anticancer agents.

Caption: Simplified EGFR signaling pathway inhibited by pyrimidine derivatives.

Antimicrobial Activity

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.[6][9][10] Their structural analogy to nucleic acid bases allows them to interfere with essential microbial metabolic pathways.

Spectrum of Activity

Numerous studies have reported the synthesis of pyrimidine derivatives with potent antibacterial and antifungal properties.[22] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus flavus.[22][23] The antimicrobial effect is often influenced by the nature and position of substituents on the pyrimidine ring, a key focus of SAR studies.[24]

Data on Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative pyrimidine compounds against various microorganisms.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine derivative 3a | Staphylococcus aureus | 6.25 | [22] |

| Pyrimidine derivative 3b | Bacillus subtilis | 6.25 | [22] |

| Pyrimidine derivative 4a | Escherichia coli | 12.5 | [22] |

| Pyrimidine derivative 4c | Candida albicans | 12.5 | [22] |

| Pyrimidine derivative 9c | Aspergillus flavus | 6.25 | [22] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a this compound derivative against a specific bacterial or fungal strain.

Materials:

-

Bacterial/fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Positive control (growth, no drug) and negative control (no growth, no inoculum) wells

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the stock drug solution to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well. This creates a gradient of drug concentrations.

-

Inoculation: Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this standardized inoculum to each well.

-

Controls: Prepare a positive control well containing broth and inoculum but no drug, and a negative control well with broth only.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualization: Antimicrobial Screening Workflow

This diagram outlines the typical workflow for screening pyrimidine derivatives for antimicrobial activity.

Caption: General experimental workflow for antimicrobial drug discovery.

Other Significant Biological Activities

Beyond anticancer and antimicrobial applications, the pyrimidine scaffold is integral to compounds with various other therapeutic properties.[4][9]

Anti-inflammatory Activity

Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[3][25] For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to be strong inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[25] The IC₅₀ values for some of these compounds against COX-2 are comparable to the standard drug celecoxib.[25]

Antiviral and Anti-HIV Activity

The structural similarity of pyrimidines to nucleosides has led to their development as antiviral agents.[1][26] Marketed drugs like Zidovudine (an anti-HIV agent) contain a pyrimidine core.[7] Their mechanism often involves the inhibition of viral enzymes like reverse transcriptase, which is essential for viral replication.[7]

Diuretic Activity

Several novel 1,6-dihydropyrimidine derivatives have been synthesized and evaluated for in vivo diuretic activity.[8][27] Some compounds, particularly those derived from chalcones and thiourea, have shown diuretic properties greater than the standard drug acetazolamide, suggesting their potential in managing hypertension.[27]

Data on Other Activities

| Compound Class/Derivative | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |

| Pyrano[2,3-d]pyrimidine (Comp. 5 & 6) | Anti-inflammatory | COX-2 Inhibition | 0.04 µmol | [25] |

| Polysubstituted Pyrimidine (Comp. 32) | Anti-inflammatory | PGE₂ Generation | 0.003 µM | [25] |

| Pyrido[2,3-d]pyrimidine (HAA-09) | Antiviral (Influenza) | Influenza A Polymerase | 0.06 µM | [21] |

| Pyrimidine-Diamine Derivative (Comp. 18) | Cholinesterase Inhibition | eqBChE | 84% inhibition at 9 µM | [28] |

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which converts arachidonic acid to prostaglandin (B15479496) H2.

Objective: To determine the IC₅₀ of a pyrimidine derivative for COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

Pyrimidine derivative

-

96-well plate

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the test compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and varying concentrations of the pyrimidine derivative. Include a positive control (no inhibitor) and a negative control (inhibitor control, e.g., celecoxib).

-

Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction and Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. The production of prostaglandin is measured using a probe that generates a colorimetric or fluorescent signal.

-

Measurement: Stop the reaction and read the absorbance or fluorescence using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualization: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the logical process of conducting a Structure-Activity Relationship study to optimize a lead compound.

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

Conclusion

This compound derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their inherent structural similarity to endogenous nucleobases provides a strategic advantage in the design of molecules that can interact with a wide array of biological targets. The extensive research highlighted in this guide demonstrates their proven and potential efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The continued exploration of this scaffold, guided by systematic structure-activity relationship studies and mechanistic investigations, holds immense promise for the development of novel and more effective therapeutics to address a multitude of diseases.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. ijrpr.com [ijrpr.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. sciensage.info [sciensage.info]

- 12. mdpi.com [mdpi.com]

- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jrasb.com [jrasb.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 26. juniperpublishers.com [juniperpublishers.com]

- 27. tandfonline.com [tandfonline.com]

- 28. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Chloromethyl)pyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a highly valued structural motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its prevalence is largely due to its ability to mimic the adenine (B156593) ring of ATP, enabling competitive inhibition at the catalytic site of a wide range of kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.[2][3]

2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a versatile and reactive building block for the synthesis of diverse pyrimidine-based kinase inhibitors.[1][2] Its electrophilic chloromethyl group readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles, such as amines, phenols, and thiols.[1][4] This reactivity provides a modular and efficient route to construct libraries of potential kinase inhibitors.[1]

These application notes provide detailed protocols for the synthesis of key kinase inhibitor scaffolds—anilinopyrimidines and pyrazolopyrimidines—using 2-(chloromethyl)pyrimidine hydrochloride. Additionally, representative data on the biological activity of pyrimidine-based inhibitors and relevant signaling pathway diagrams are presented to guide researchers in the design and synthesis of novel therapeutic agents.

Data Presentation: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several representative kinase inhibitors that feature a substituted pyrimidine core. While not all of these compounds are synthesized directly from 2-(chloromethyl)this compound, they exemplify the potency and diversity of kinase inhibitors that can be achieved using a pyrimidine scaffold.

| Compound Class | Inhibitor Example | Target Kinase(s) | IC50 (nM) |

| Dianilinopyrimidine | Gefitinib | EGFR | 2-37 |

| Dianilinopyrimidine | Erlotinib | EGFR | 2 |

| Aminopyrimidine | Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-1000 |

| Fused Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 |

| Fused Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 |

| Pyrazolopyrimidine | Ribociclib | CDK4/6 | 10/39 |

Table 1: Biological activity of representative pyrimidine-based kinase inhibitors against various kinase targets. The IC50 values demonstrate the high degree of potency that can be achieved with these scaffolds.[1]

Experimental Protocols